molecular formula C8H6F5Si B1366626 Dimethyl(pentafluorophenyl)silane

Dimethyl(pentafluorophenyl)silane

Cat. No.: B1366626
M. Wt: 225.21 g/mol
InChI Key: NLFJNDOVALKJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(pentafluorophenyl)silane (C₈H₆F₅Si) is an organosilicon compound characterized by a dimethylsilane group bonded to a pentafluorophenyl ring. Its molecular weight is 260.662 g/mol, and it is also known by alternative names such as Flophemesyl chloride or Chloro(dimethyl)(pentafluorophenyl)silane . The pentafluorophenyl group imparts strong electron-withdrawing properties, enhancing the silane's reactivity in electrophilic substitutions and catalytic applications. This compound is widely utilized in organic synthesis, particularly in functionalizing polymers and as a precursor for silyl ethers . Its stability under mild aqueous conditions and compatibility with Lewis acid catalysts, such as tris(pentafluorophenyl)borane, make it valuable in reductions and hydrosilylation reactions .

Properties

InChI

InChI=1S/C8H6F5Si/c1-14(2)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFJNDOVALKJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13888-77-2
Record name (Pentafluorophenyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between dimethyl(pentafluorophenyl)silane and analogous silanes:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₈H₆F₅Si Dimethyl, pentafluorophenyl 260.66 High reactivity in fluoride-ion catalyzed reactions; used in polymer functionalization .
Trimethyl(pentafluorophenyl)silane C₉H₉F₅Si Trimethyl, pentafluorophenyl 268.25 Reacts with carbonyl compounds to form silyl ethers; catalyzed by KF or CsF .
Bis(pentafluorophenyl)dimethylsilane C₁₄H₆F₁₀Si Dimethyl, bis(pentafluorophenyl) 392.27 Enhanced electron-withdrawing effects; used in high-performance materials synthesis .
Diphenylsilane C₁₂H₁₂Si Diphenyl 184.31 Lower reactivity; employed in hydrosilylation of alkenes without fluorinated substituents .
Dimethylphenylsilane C₈H₁₂Si Dimethyl, phenyl 136.27 Limited electron-withdrawing effects; used in basic siloxane synthesis .
Ethoxy[tris(pentafluorophenyl)]silane C₂₀H₅F₁₅OSi Ethoxy, tris(pentafluorophenyl) 546.31 Hydrolytically stable; applied in surface coatings and silicone resins .
Dimethyl(pentachlorophenyl)silane C₈H₇Cl₅Si Dimethyl, pentachlorophenyl 335.45 Chlorine substituents reduce electron-withdrawing effects; lower catalytic activity .

Key Findings:

Electronic Effects: Fluorinated phenyl groups (e.g., pentafluorophenyl) significantly enhance electrophilic reactivity compared to non-fluorinated analogs like diphenylsilane . For example, this compound participates in stereoselective reductions with tris(pentafluorophenyl)borane, whereas diphenylsilane lacks such versatility . Chlorinated analogs (e.g., dimethyl(pentachlorophenyl)silane) exhibit reduced Lewis acidity due to chlorine’s lower electronegativity compared to fluorine .

Catalytic Applications :

  • This compound is integral to frustrated Lewis pair (FLP) systems with tris(pentafluorophenyl)borane, enabling reductions of carbonyls, nitriles, and olefins under mild conditions . In contrast, trimethyl(pentafluorophenyl)silane requires fluoride-ion catalysts (e.g., CsF) for similar transformations .
  • Ethoxy[tris(pentafluorophenyl)]silane’s hydrolytic stability makes it suitable for industrial coatings, whereas this compound is preferred for lab-scale syntheses .

Synthetic Utility :

  • Bis(pentafluorophenyl)dimethylsilane’s dual fluorinated aryl groups increase steric bulk, limiting its use in small-molecule reactions but enhancing polymer crosslinking efficiency .
  • Trimethoxy(pentafluorophenyl)silane (CAS 223668-64-2) is utilized in regional markets for specialty silicones, reflecting its balance of reactivity and stability .

Functional Group Compatibility: this compound exhibits chemoselectivity in reducing nitriles without affecting nitro or halogen groups, a feature absent in non-fluorinated silanes like dimethylphenylsilane .

Research and Industrial Relevance

The fluorinated silane family, including this compound, is critical in advancing green chemistry by replacing metal catalysts in reductions . Its derivatives, such as borneol dimethyl(pentafluorophenyl)silyl ether, demonstrate bioactivity in GC-MS analyses, highlighting interdisciplinary applications . Future research should explore optimizing reaction yields for challenging substrates (e.g., aliphatic amides) and expanding stereoselective methodologies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.